REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:22])=[C:4]([C:9]([O:12][CH2:13][CH2:14][O:15]C2CCCCO2)=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].Cl>CO>[Br:1][C:2]1[C:3]([CH3:22])=[C:4]([C:9]([O:12][CH2:13][CH2:14][OH:15])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)OC)C(=CC1)OCCOC1OCCCC1)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuum to 1 mL
|
Type
|
CUSTOM
|
Details
|
the solution partitioned between DCM (25 mL) and NaHCO3 (sat., aq., 25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)OC)C(=CC1)OCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 mg | |
YIELD: PERCENTYIELD | 110% | |
YIELD: CALCULATEDPERCENTYIELD | 110% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |